molecular formula C16H12Cl2O4 B5717256 2,6-dichlorobenzyl 2-(acetyloxy)benzoate

2,6-dichlorobenzyl 2-(acetyloxy)benzoate

Cat. No.: B5717256
M. Wt: 339.2 g/mol
InChI Key: SDJKLKZIHSIPCE-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl 2-(acetyloxy)benzoate is a synthetic ester compound of significant interest in advanced chemical and pharmaceutical research. It is structurally comprised of two moieties: a 2,6-dichlorobenzyl group and 2-(acetyloxy)benzoic acid, more commonly known as Aspirin . This molecular architecture suggests its primary research value lies in its potential role as a prodrug or a synthetic intermediate. Researchers can investigate its use in modulating the pharmacokinetic properties of active compounds, as esterification is a well-established strategy to improve lipophilicity and oral absorption of polar drug candidates . The 2,6-dichlorobenzoic acid component is a known chemical entity with a melting point of approximately 415 K (about 142 °C) , and its incorporation can be explored to alter the physical and chemical characteristics of the parent molecule. This compound is strictly for research use in laboratory settings, such as in organic synthesis, prodrug conversion studies, and metabolic profiling. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-10(19)22-15-8-3-2-5-11(15)16(20)21-9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKLKZIHSIPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility (Ethanol) Melting Point (°C) Key Structural Features
2,6-Dichlorobenzyl 2-(acetyloxy)benzoate* 327.16 Moderate Not reported 2,6-Cl₂-benzyl, acetyloxy ester
Ethyl 2-methoxybenzoate 180.20 High -20 to -15 Methoxy, ethyl ester
2,6-Diisopropyl phenylbenzoate 298.38 Low 45–50 2,6-diisopropyl, phenyl ester
Ethyl 2,6-dihydroxy-4-methoxy benzoate 242.22 Moderate 128–130 2,6-dihydroxy, 4-methoxy

*Theoretical values based on analogs.

Key Observations :

  • Lipophilicity : The 2,6-dichloro substitution increases lipophilicity compared to methoxy or hydroxy analogs, enhancing membrane permeability .
  • Stability : Acetyloxy groups reduce hydrolysis rates compared to hydroxylated esters (e.g., ethyl 2,6-dihydroxy-4-methoxy benzoate) .

Table 2: Collagenase Inhibition and Binding Parameters

Compound IC50 (µM) ΔG (kcal/mol) Hydrogen Bond Length (Å) π–π Interaction (Å)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 0.12 -6.4 2.202 (Gln215) 4.127 (Tyr201)
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 0.13 -6.5 1.961 (Gln215) 4.249 (Tyr201)

Insights :

  • Chlorine Position : 2,6-dichloro substitution shortens hydrogen bonds (1.961 Å vs. 2.202 Å) but slightly weakens π–π interactions, balancing potency and selectivity .
  • Gibbs Free Energy : Both analogs show similar ΔG values (-6.4 to -6.5 kcal/mol), indicating comparable binding affinities despite positional isomerism .

Structural and Crystallographic Analysis

Table 3: Crystallographic Data for 2,6-Dichlorobenzyl Derivatives

Compound Space Group Bond Length (C-Cl, Å) Dihedral Angle (°) Reference
2-[2-(2,6-Dichlorobenzyloxy)ethyl]-2H-indazole P2₁2₁2₁ 1.735–1.748 109.0
2-(2,6-Dichlorobenzyl)pyrrole Pna2₁ 1.732–1.741 123.52

Structural Trends :

  • C-Cl Bonds : Consistent bond lengths (~1.73–1.75 Å) across derivatives suggest minimal electronic variation due to ester/acyloxy substitutions .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate to maximize yield?

  • Methodological Answer : The synthesis involves esterification and substitution reactions. Key parameters include:
  • Acid catalyst selection : Sulfuric acid (as in ) is effective for esterification, but reaction temperature must be controlled to avoid side reactions like hydrolysis.
  • Solvent choice : Methanol or ethanol () is preferred for solubility and reflux conditions.
  • Reaction time : Extended reflux (4–6 hours) ensures completion but risks decomposition; monitor via TLC.
  • Workup : Precipitation in ice water followed by recrystallization (ethanol) improves purity .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Use a combination of:
  • HPLC with reference standards (e.g., EP impurity standards in ) to quantify residual reactants or byproducts.
  • NMR spectroscopy : Compare peak integration ratios (e.g., aromatic protons from dichlorobenzyl vs. acetyloxy groups).
  • Melting point analysis : Sharp melting ranges (<2°C deviation) indicate high crystallinity .

Q. What safety protocols are essential for handling dichlorobenzyl derivatives during synthesis?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and fume hoods ().
  • Waste management : Segregate halogenated waste () and use professional disposal services.
  • Reactive intermediates : Avoid prolonged exposure to moisture to prevent HCl release ().

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :
  • Isotopic pattern analysis (MS): Confirm molecular ion clusters (Cl has a distinct 3:1 isotopic ratio).
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzyl vs. acetyloxy protons).
  • Cross-validate with reference materials () to rule out impurities like isoconazole derivatives .

Q. What experimental strategies mitigate byproduct formation during the benzylation of 2-(acetyloxy)benzoic acid?

  • Methodological Answer :
  • Temperature control : Lower reaction temperatures (40–50°C) reduce polybenzylation ().
  • Stoichiometric precision : Use 1.1 eq of 2,6-dichlorobenzyl chloride to minimize unreacted starting material.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates selective benzylation .

Q. How does the steric hindrance of the 2,6-dichlorobenzyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., 4-chlorobenzyl derivatives).
  • DFT calculations : Model electron density maps to predict sites susceptible to nucleophilic attack.
  • X-ray crystallography (): Analyze bond angles and distances to assess steric effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to known bioactive dichlorobenzyl derivatives?

  • Methodological Answer :
  • DNA interaction assays : Use fluorescence quenching () or gel electrophoresis to study binding.
  • Antiviral testing : Follow protocols for TMV (tobacco mosaic virus) inhibition ().
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) with EC50 calculations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for formulation studies?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 12) buffers at 40°C for 48 hours.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to 2-(acetyloxy)benzoic acid).
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference with PubChem () and CAS Common Chemistry () for validation.
  • Safety Compliance : Align handling protocols with OSHA and ECHA guidelines ().
  • Advanced Analytics : Use nanophotonic sensing () for ultra-sensitive detection in low-concentration studies.

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